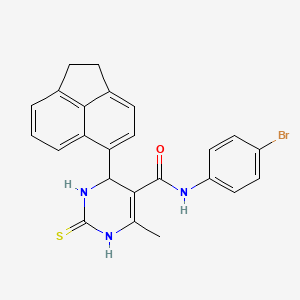

![molecular formula C23H15ClO5S B5172514 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5172514.png)

2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate, also known as NBD-Cl, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NBD-Cl is a fluorescent reagent that is commonly used in biochemical and physiological studies to label proteins, lipids, and nucleic acids.

Scientific Research Applications

2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate is widely used in scientific research as a fluorescent probe for labeling biomolecules. It can be used to label proteins by reacting with amino groups or cysteine residues. This compound can also label lipids by reacting with the hydroxyl group of glycerol. In addition, this compound can label nucleic acids by reacting with the phosphate group of DNA or RNA.

Mechanism of Action

2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate works by forming a covalent bond with the target biomolecule. The fluorescent properties of this compound allow for the visualization and quantification of the labeled biomolecule. The fluorescence intensity of this compound can be measured using a fluorometer or a confocal microscope.

Biochemical and Physiological Effects:

This compound labeling has been shown to have minimal effects on the biochemical and physiological properties of the labeled biomolecule. However, it is important to note that excessive labeling can lead to changes in the properties of the biomolecule.

Advantages and Limitations for Lab Experiments

The advantages of using 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate in lab experiments include its high sensitivity, specificity, and ease of use. This compound labeling can be performed in a variety of buffers and conditions, making it a versatile tool for studying biomolecules. However, the limitations of this compound include its potential for interfering with the function of the labeled biomolecule and its tendency to form aggregates at high concentrations.

Future Directions

Future research on 2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate could focus on developing new labeling strategies that minimize interference with the function of the labeled biomolecule. Additionally, research could focus on developing new fluorescent probes that have improved properties compared to this compound. Finally, research could focus on applying this compound labeling to new areas of scientific research, such as drug discovery and development.

Synthesis Methods

2-naphthyl 2-{[(4-chlorophenyl)sulfonyl]oxy}benzoate can be synthesized by reacting 2-naphthol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a yellow powder with a melting point of 175-177°C. The purity of this compound can be determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Properties

IUPAC Name |

naphthalen-2-yl 2-(4-chlorophenyl)sulfonyloxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClO5S/c24-18-10-13-20(14-11-18)30(26,27)29-22-8-4-3-7-21(22)23(25)28-19-12-9-16-5-1-2-6-17(16)15-19/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFTXYRHFLCXBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3OS(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172432.png)

![4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5172472.png)

![4-{3-[(4-fluorobenzyl)amino]butyl}phenol](/img/structure/B5172481.png)

![N-[4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5172485.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-bromobenzamide](/img/structure/B5172491.png)

![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5172505.png)

![methyl 3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5172507.png)

![(2-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5172516.png)

![1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5172521.png)

![methyl 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoate](/img/structure/B5172530.png)